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molecular formula C7H7BrN2O3 B8479727 5-(Bromomethyl)-2-methoxy-3-nitropyridine

5-(Bromomethyl)-2-methoxy-3-nitropyridine

Cat. No. B8479727
M. Wt: 247.05 g/mol
InChI Key: IZYSCINGDXGSDP-UHFFFAOYSA-N
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Patent
US08829003B2

Procedure details

To a well stirred solution of 2-methoxy-5-methyl-3-nitro-pyridine (8.4 g, 0.05 mol) in carbon tetrachloride (100 mL), benzoyl peroxide (3.5 g, 0.015 mol) and N-bromosuccinimide (17.8 g, 0.1 mol) were added. The reaction mixture was heated at reflux for 48 h under N2 atmosphere. After cooling, the mixture was evaporated. The residue was diluted with saturated aq. Na2CO3 (200 mL) and extracted (3×50 mL CH2Cl2). The combined extracts were washed with brine, dried on MgSO4, and filtered to yield an orange oil-like solid (8.3 g). Purification by chromatography over silica gel eluting with EtOAc/Petroleum ether (0:1 to 1:99 v/v) afforded product as a pale yellow solid. (4.1 g, 43%). 1H-NMR (CDCl3): δ 4.15 (s, 3H, OCH3), 4.51 (s, 2H, CH2), 8.34 (d, 1H, J=2.4 Hz, Py-H), 8.43 (d, 1H, J=2.0 Hz, Py-H); 13C-NMR (CDCl3): δ 27.72, 55, 17, 127.18, 133.66, 135.67, 151.40, 156.30.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][C:6]([CH3:12])=[CH:5][N:4]=1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Br:31]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:31][CH2:12][C:6]1[CH:7]=[C:8]([N+:9]([O-:11])=[O:10])[C:3]([O:2][CH3:1])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
COC1=NC=C(C=C1[N+](=O)[O-])C
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
17.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h under N2 atmosphere
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with saturated aq. Na2CO3 (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted (3×50 mL CH2Cl2)
WASH
Type
WASH
Details
The combined extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C(C(=NC1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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